molecular formula C15H11F3N2O5 B2452689 methyl 4-{[3-nitro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate CAS No. 339024-96-3

methyl 4-{[3-nitro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate

Cat. No.: B2452689
CAS No.: 339024-96-3
M. Wt: 356.257
InChI Key: VQXUQVFAAXKZLR-UHFFFAOYSA-N
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Description

Methyl 4-{[3-nitro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate is a useful research compound. Its molecular formula is C15H11F3N2O5 and its molecular weight is 356.257. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[[3-nitro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O5/c1-25-14(22)10-4-2-9(3-5-10)7-19-8-11(15(16,17)18)6-12(13(19)21)20(23)24/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXUQVFAAXKZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=C(C=C(C2=O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What synthetic strategies are commonly employed to prepare methyl 4-{[3-nitro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Preparation of the pyridinone core via cyclocondensation of trifluoromethyl-containing precursors with nitro-substituted reagents. For example, nitration of a trifluoromethylpyridine derivative (e.g., 5-(trifluoromethyl)pyridin-2-ol) under controlled acidic conditions .
  • Step 2: Introduction of the benzenecarboxylate moiety via nucleophilic substitution or Pd-catalyzed cross-coupling. Evidence from analogous esterifications (e.g., benzamide synthesis using trichloroisocyanuric acid as a coupling agent) suggests activating the pyridinone methyl group with halogens or leaving groups before coupling .
  • Step 3: Methyl esterification using methanol under acid catalysis (e.g., H₂SO₄) or via transesterification of pre-formed benzoic acid derivatives .
    Key Considerations: Optimize reaction temperatures (e.g., 80–100°C for nitro group stability) and use anhydrous solvents to minimize hydrolysis of intermediates.

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) during structural validation?

Methodological Answer:
Contradictions in NMR data often arise from dynamic effects (e.g., tautomerism in the pyridinone ring) or impurities. To address this:

  • Perform 2D NMR experiments (HSQC, HMBC) to assign proton-carbon correlations unambiguously. For instance, the nitro group’s electron-withdrawing effect deshields adjacent protons, which can be mapped via coupling constants .
  • Compare experimental data with X-ray crystallography results (if available). Evidence from structurally similar compounds (e.g., methyl 2-benzyl-5-[...]pyrrolidine-2-carboxylate) shows that crystallographic bond lengths and angles can validate resonance assignments .
  • Use computational NMR prediction tools (e.g., DFT-based Gaussian calculations) to model chemical shifts for proposed tautomers or conformers .

Basic: What analytical techniques are critical for purity assessment and structural confirmation?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₅H₁₁F₃N₂O₅) with <2 ppm error.
  • FT-IR Spectroscopy: Identify key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the ester and pyridinone rings) .
  • ¹H/¹³C NMR: Detect diagnostic signals, such as the methyl ester singlet (~3.8 ppm) and pyridinone ring protons (~6.5–8.5 ppm). Use deuterated DMSO or CDCl₃ to avoid solvent interference .
  • X-ray Diffraction: Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for analogous heterocyclic esters .

Advanced: How can computational modeling predict the reactivity of the nitro and trifluoromethyl groups in catalytic applications?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient regions. The nitro group’s LUMO often governs nucleophilic attack sites, while the trifluoromethyl group’s inductive effect stabilizes adjacent charges .
  • Molecular Dynamics (MD) Simulations: Model solvation effects on reactivity. For example, polar solvents (e.g., acetonitrile) may enhance nitro group electrophilicity in SNAr reactions .
  • Transition State Analysis: Use software like Gaussian or ORCA to identify energy barriers for proposed reaction pathways (e.g., ester hydrolysis vs. nitro reduction) .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate 3:1 to 1:2) to separate polar nitro-containing intermediates.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the ester product and unreacted benzoic acid precursors .
  • HPLC-PDA: For high-purity demands (e.g., >95%), employ reverse-phase C18 columns with acetonitrile/water mobile phases, monitoring at λ = 254 nm .

Advanced: How can researchers address low yields in the coupling step between the pyridinone and benzenecarboxylate moieties?

Methodological Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for cross-coupling efficiency, as seen in aryl-aryl bond formations .
  • Leaving Group Optimization: Replace halogens with stronger leaving groups (e.g., triflate) to enhance electrophilicity.
  • In Situ Monitoring: Use FT-IR or LC-MS to detect intermediate degradation (e.g., nitro group reduction) and adjust reaction conditions (e.g., lower temperature, inert atmosphere) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with nitro-containing compounds .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., trifluoromethylpyridine derivatives).
  • Waste Disposal: Segregate nitro-containing waste in labeled containers for incineration, as recommended for aromatic nitro compounds .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the trifluoromethyl group with other electron-withdrawing groups (e.g., cyano or sulfonyl) to modulate lipophilicity and target binding .
  • Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to identify critical interactions between the nitro group and enzyme active sites.
  • Metabolic Stability Assays: Evaluate ester hydrolysis rates in liver microsomes to optimize prodrug designs .

Basic: What are the documented stability concerns for this compound under varying storage conditions?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent nitro group photodegradation.
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid ester hydrolysis, which is accelerated in humid environments .
  • Long-Term Stability: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .

Advanced: How can kinetic studies elucidate the mechanism of nitro group reduction in catalytic hydrogenation?

Methodological Answer:

  • In Situ FT-IR Monitoring: Track nitro (NO₂) to amine (NH₂) conversion rates under H₂ pressure (1–5 atm) using Pd/C or Raney Ni catalysts .
  • Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to identify proton transfer steps in the reduction pathway.
  • Arrhenius Analysis: Calculate activation energies (Eₐ) for nitro reduction at varying temperatures (25–60°C) to distinguish between diffusion-limited and chemically controlled processes .

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